molecular formula C7H6F2N6O B2705571 [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone CAS No. 2226034-13-3

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone

Cat. No. B2705571
CAS RN: 2226034-13-3
M. Wt: 228.163
InChI Key: OXUPSZRKVWQPGU-UHFFFAOYSA-N
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Description

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a member of the pyrazole and triazole family and has a molecular weight of 248.18 g/mol.

Mechanism of Action

The mechanism of action of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as COX-2, LOX, and AChE. The inhibition of these enzymes may contribute to the antitumor, antifungal, and antibacterial activities of this compound.
Biochemical and Physiological Effects:
[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone has been reported to exhibit various biochemical and physiological effects. This compound has been reported to inhibit the growth of various cancer cell lines such as MCF-7, A549, and HepG2. It has also been reported to exhibit antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. This compound has been reported to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are involved in inflammation. The inhibition of COX-2 may contribute to the anti-inflammatory activity of this compound.

Advantages and Limitations for Lab Experiments

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that this compound has been reported to exhibit various biological activities, which makes it a potential candidate for drug development. Another advantage is that the synthesis of this compound is relatively straightforward and can be carried out using commercially available reagents. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its biological effects. Another limitation is that this compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone. One direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its biological effects. Another direction is to study the structure-activity relationship of this compound to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to determine its potential use as a drug. Finally, further studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of [5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone involves the reaction of 5-Amino-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid with 1,2,4-triazole-1-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a suitable time. The product is obtained as a white solid and can be purified by recrystallization or column chromatography.

Scientific Research Applications

[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone has potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). This compound has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and fungal infections.

properties

IUPAC Name

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N6O/c8-7(9)15-4(1-5(10)13-15)6(16)14-3-11-2-12-14/h1-3,7H,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPSZRKVWQPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1N)C(F)F)C(=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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